6-Hydroxy-2-methylquinoline-3-carboxylic acid
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Overview
Description
6-Hydroxy-2-methylquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-methylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as catalysts .
Another method involves the Skraup synthesis, where aniline derivatives react with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid . This method is known for its ability to produce quinoline derivatives with high yields.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
6-Hydroxy-2-methylquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with DNA and proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxyquinoline-3-carboxylic acid
- 2-Methylquinoline-3-carboxylic acid
- 4-Hydroxy-2-methylquinoline-3-carboxylic acid
Uniqueness
6-Hydroxy-2-methylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
6-hydroxy-2-methylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-6-9(11(14)15)5-7-4-8(13)2-3-10(7)12-6/h2-5,13H,1H3,(H,14,15) |
InChI Key |
DMFRAHCBYVFZAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)O)C(=O)O |
Origin of Product |
United States |
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